molecular formula C21H19F2NO4 B13324714 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid

Cat. No.: B13324714
M. Wt: 387.4 g/mol
InChI Key: NJEQLTVNRMWSMS-UHFFFAOYSA-N
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Description

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves multiple steps:

    Fmoc Protection:

    Cyclobutyl Formation: The formation of the difluorocyclobutyl ring, which may involve cyclization reactions under specific conditions.

    Coupling Reactions: The coupling of the protected amine with the difluorocyclobutyl acetic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions could target the difluorocyclobutyl ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid would depend on its specific application. In bioconjugation, for example, it may interact with specific biomolecules through covalent bonding. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Such as Fmoc-phenylalanine or Fmoc-tryptophan.

    Difluorocyclobutyl Compounds: Other compounds featuring the difluorocyclobutyl moiety.

Uniqueness

The combination of the Fmoc group and the difluorocyclobutyl ring in a single molecule makes 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid unique. This dual functionality allows for diverse applications in both synthetic and applied chemistry.

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-12(10-21)18(19(25)26)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26)

InChI Key

NJEQLTVNRMWSMS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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